5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S2/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(18-10)9-5-6-19-8-9/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIBGDAQUUQYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
- Introduction of the Furan Ring : Often accomplished via cross-coupling reactions like Suzuki-Miyaura coupling.
- Formation of the Carboxamide Group : This step may involve reacting the thiophene derivative with an amine under specific conditions.
These synthetic methods allow for the production of high-purity compounds suitable for further research and application.
The biological activity of 5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide has been explored in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various pathogens:
| Compound | Activity | Assay Type | Organism | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | Antimicrobial | Broth microdilution | Staphylococcus aureus | 0.22 - 0.25 |
| Similar Thiophene Derivative | Antibacterial | MBC/MFC | E. coli | 0.15 |
| Another Derivative | Antifungal | Broth microdilution | Candida albicans | 0.50 |
These results suggest that the compound may possess broad-spectrum antimicrobial activity effective against both bacterial and fungal strains.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory potential by inhibiting nitric oxide production in LPS-stimulated macrophages, with IC50 values ranging from 12.8 µM to 98.5 µM. This profile indicates promise for therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound. The findings demonstrated that it significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in specific assays. -
Inhibition of Enzymatic Activity :
Another study highlighted the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively for related compounds, suggesting potential for development as an antibiotic or chemotherapeutic agent.
Industrial Applications
Beyond medicinal chemistry, this compound could be utilized in developing new materials with specific electronic or optical properties due to its unique structural characteristics. Its application could extend to fields such as organic electronics or photonics.
Mechanism of Action
The mechanism of action of 5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Target Compound vs. Rivaroxaban (BAY 59-7939) Rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) shares the 5-chlorothiophene-2-carboxamide backbone with the target compound. However, Rivaroxaban incorporates a morpholinone-oxazolidinone pharmacophore at the N-methyl position, which is critical for its role as a direct factor Xa inhibitor . In contrast, the target compound substitutes this region with a thiophene-furan hybrid, likely altering its biological target and pharmacokinetic profile.
Target Compound vs. SGLT2 Inhibitors ()
Compounds such as 15a–15l in feature thiazolylmethylphenyl glucoside scaffolds with thiophen-3-yl or furan-2-yl substituents. These molecules exhibit inhibitory activity against human sodium-glucose cotransporter 2 (hSGLT2). The target compound’s thiophene-furan system may mimic the aromatic interactions of these inhibitors but lacks the glucoside moiety essential for SGLT2 binding .
Target Compound vs. Thiophene-Furan Hybrids () Compounds 6a–6c in contain bis-aryl-substituted thiophene cores. For example, 6a includes carbazole groups, while 6b and 6c have diphenylamino or di-p-tolylamino substituents. These compounds exhibit distinct electronic properties due to their electron-rich aromatic substituents, which influence their optical and electrochemical behavior. The target compound’s simpler thiophene-furan linkage may result in reduced conjugation and altered solubility compared to these derivatives .
Physicochemical Properties
Pharmacological Activity
Biological Activity
5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₃ClN₂O₂S₂
This compound features a thiophene ring system, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess effective activity against various bacterial strains. A comparative analysis of similar compounds showed varying degrees of minimum inhibitory concentration (MIC) values:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| 5-chloro-N... | TBD | TBD |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives has also been documented. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response, is particularly noteworthy. In vivo studies using carrageenan-induced edema models have demonstrated significant reductions in paw swelling, indicating strong anti-inflammatory effects.
Table: COX Inhibition Data
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| 5-chloro-N... | TBD | TBD |
| Celecoxib | 22% | 82.2 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, modulating various biological pathways. Preliminary studies suggest that it may bind to enzymes or receptors involved in inflammatory and microbial processes.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory activity of thiophene derivatives, including the target compound, in animal models. Results indicated a significant reduction in inflammation markers compared to controls, suggesting therapeutic potential in inflammatory diseases .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of thiophene-based compounds. The results highlighted the efficacy of these compounds against resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .
- Structural Activity Relationship (SAR) : Research into the SAR of thiophene derivatives revealed that modifications at specific positions significantly affect biological activity. This information is crucial for optimizing the design of new derivatives with enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
